molecular formula C9H10INO4S B2405212 5-(Dimethylsulfamoyl)-2-iodobenzoic acid CAS No. 926229-53-0

5-(Dimethylsulfamoyl)-2-iodobenzoic acid

Cat. No.: B2405212
CAS No.: 926229-53-0
M. Wt: 355.15
InChI Key: LHJQLURGRCULNZ-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)-2-iodobenzoic acid is a useful research compound. Its molecular formula is C9H10INO4S and its molecular weight is 355.15. The purity is usually 95%.
BenchChem offers high-quality 5-(Dimethylsulfamoyl)-2-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Dimethylsulfamoyl)-2-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJQLURGRCULNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Thermodynamic Stability of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of pharmaceutical intermediates is a cornerstone of robust process development and drug product quality. This guide provides a comprehensive technical framework for evaluating the stability of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid, a key building block in modern synthesis. We move beyond mere procedural descriptions to explain the scientific rationale behind each experimental choice, ensuring a self-validating and scientifically sound approach. This document details state-of-the-art thermal analysis techniques, outlines potential degradation pathways, and provides actionable insights for handling, storage, and processing. By integrating principles of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), this guide equips professionals with the necessary tools to proactively identify and mitigate stability-related risks.

Introduction: Why Stability of an Intermediate Matters

In the intricate pathway of pharmaceutical manufacturing, every intermediate holds the potential to influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). 5-(Dimethylsulfamoyl)-2-iodobenzoic acid, with its unique combination of a carboxylic acid, a sulfonamide, and an iodo-substituent, presents a specific stability profile that must be thoroughly understood. The consequences of overlooking the thermodynamic stability of such a compound are significant, impacting:

  • Process Integrity and Impurity Profile: Uncontrolled thermal degradation can introduce novel impurities, complicating purification, reducing yields, and jeopardizing the final API's compliance with stringent regulatory standards.[1][2]

  • Safety and Efficacy: Degradants may possess different toxicological or pharmacological profiles, posing a direct risk to patient safety.[3]

  • Economic Viability: A thermally unstable intermediate dictates restrictive storage and shipping conditions, increasing logistical complexity and overall manufacturing costs.

This guide provides the necessary expertise to characterize the intrinsic thermal stability of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid, enabling data-driven decisions throughout the development lifecycle.

Molecular Structure and Inherent Thermodynamic Considerations

The thermodynamic stability of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid is intrinsically linked to its molecular architecture. An expert analysis of its functional groups allows us to predict potential liabilities:

  • Aromatic Carboxylic Acid: Aromatic acids are generally stable crystalline solids.[4] However, the ortho-iodine substituent can influence the acidity and potential for decarboxylation at elevated temperatures, a common degradation pathway for carboxylic acids.[5]

  • Carbon-Iodine Bond: The C-I bond is the most labile point in the molecule. Aryl iodides can undergo dehalogenation, particularly under thermal stress, which can initiate radical chain reactions or other undesirable side reactions.[6]

  • Dimethylsulfamoyl Group: The sulfonamide moiety is typically robust. However, its strong electron-withdrawing nature modulates the electron density of the aromatic ring, influencing the reactivity of the other substituents.

These structural features necessitate a multi-faceted experimental approach to accurately map the compound's thermal behavior.

Core Experimental Protocols for Stability Assessment

A dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is the industry standard for a comprehensive and trustworthy assessment of thermal stability.[7]

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

Expertise & Causality: DSC is the primary tool for identifying the onset of both physical (melting, phase transitions) and chemical (decomposition) events by measuring heat flow.[8][9][10] A sharp exothermic event immediately following the melting endotherm is a classic, unambiguous indicator of thermal decomposition. We use hermetically sealed pans to create a closed system, ensuring that the energy of decomposition is measured before any mass is lost, providing the most accurate onset temperature.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid into a Tzero aluminum hermetic pan. A small sample size minimizes thermal gradients within the sample.

  • Pan Sealing: Hermetically seal the pan using a Tzero press. This is critical to contain any volatile decomposition products and measure the total energy change.

  • Instrumental Conditions:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Equilibrate the cell at 30 °C.

    • Ramp the temperature at a rate of 10 °C/min to a final temperature well above any expected transitions (e.g., 400 °C). A 10 °C/min ramp is a standard rate that balances resolution and experimental time.

    • Maintain a nitrogen purge at 50 mL/min to provide an inert atmosphere, isolating thermal stability from oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (endotherm) and the onset temperature of decomposition (exotherm).

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Expertise & Causality: TGA provides complementary, quantitative data by precisely measuring changes in sample mass as a function of temperature.[11][12][13] This allows us to directly correlate the energetic events observed in DSC with physical mass loss, confirming that the event is indeed a decomposition reaction. It also reveals the stoichiometry of the degradation process through discrete mass loss steps.

Detailed Experimental Protocol:

  • Instrument Calibration: Verify the instrument's mass balance with certified calibration weights and its temperature accuracy with appropriate magnetic standards.

  • Sample Preparation: Accurately weigh a larger sample, typically 5-10 mg, of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid into a ceramic or platinum TGA pan.

  • Instrumental Conditions:

    • Place the sample pan onto the TGA's microbalance.

    • Use the same temperature program as the DSC experiment (ramp at 10 °C/min to 400 °C) to allow for direct correlation of data.

    • Maintain an identical nitrogen purge (50 mL/min) to ensure the same inert atmospheric conditions.

  • Data Analysis: Plot the percent mass loss versus temperature. Determine the onset temperature of mass loss (often reported as the temperature at 5% mass loss, Td₅%) and the temperatures of maximum rates of change from the first derivative (DTG) curve.

Synthesizing Data for a Validated Stability Profile

G cluster_0 Integrated Thermal Stability Workflow Sample 5-(Dimethylsulfamoyl)- 2-iodobenzoic acid DSC Run DSC (10 °C/min, N₂) Sample->DSC TGA Run TGA (10 °C/min, N₂) Sample->TGA Analysis Correlate DSC Exotherm with TGA Mass Loss DSC->Analysis Identifies Decomposition Energy & Onset TGA->Analysis Quantifies Decomposition Mass Loss Profile Determine Thermodynamic Stability Limit Analysis->Profile Decision Define Safe Processing & Storage Temperatures Profile->Decision

Caption: Workflow for correlating DSC and TGA data for a robust stability assessment.

Data Presentation:

All quantitative results should be summarized for clear interpretation and comparison.

Table 1: Summary of Thermal Analysis Data for 5-(Dimethylsulfamoyl)-2-iodobenzoic acid

ParameterMethodResult (Example)Interpretation
Melting Point (Onset)DSC195.5 °CPurity indicator and solid-state property.
Decomposition OnsetDSC225.0 °COnset of rapid, energetic decomposition.
5% Mass Loss Temp (Td₅%)TGA228.3 °CTemperature where significant mass loss begins.
Peak Decomposition RateTGA (DTG)235.8 °CTemperature of most rapid decomposition.

Note: The close correlation between the DSC decomposition onset and the TGA Td₅% provides high confidence that this temperature range represents the true onset of thermal degradation.

Hypothesized Degradation Pathways

Based on first principles of organic chemistry, the thermal data suggests specific molecular breakdown pathways. While definitive structural elucidation would require techniques like LC-MS analysis of stressed samples, we can propose the most likely mechanisms.

G cluster_path1 Pathway 1: Decarboxylation cluster_path2 Pathway 2: De-iodination Parent 5-(Dimethylsulfamoyl)-2-iodobenzoic acid Heat Thermal Stress (Δ) Parent->Heat Product1 4-Iodo-N,N-dimethyl- benzenesulfonamide Heat->Product1 Product2 5-(Dimethylsulfamoyl)- benzoic acid Heat->Product2 Gas1 CO₂ (gas) Product1->Gas1 + Radical Iodine radical (I•) Product2->Radical +

Caption: Plausible thermal degradation pathways for the title compound.

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid is a common thermal degradation route for benzoic acids.[5] This would result in the formation of 4-Iodo-N,N-dimethylbenzenesulfonamide.

  • De-iodination: Cleavage of the C-I bond would likely proceed via a radical mechanism, leading to 5-(Dimethylsulfamoyl)benzoic acid and highly reactive iodine species that could catalyze further decomposition.

Authoritative Recommendations and Conclusion

The experimental data provides a clear, evidence-based foundation for handling and processing recommendations:

  • Maximum Processing Temperature: Based on the decomposition onset of 225 °C, a maximum processing temperature of 175 °C should be implemented, providing a conservative 50 °C safety margin.

  • Storage Conditions: The compound exhibits high thermal stability and can be stored under standard ambient conditions. Long-term stability should be confirmed as per ICH Q1A(R2) guidelines.[3]

  • Further Studies: For regulatory purposes, forced degradation studies (hydrolysis, oxidation, photolysis) are required to develop and validate a stability-indicating analytical method.[2][3]

References

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • Kahl, M., et al. (2025).
  • SGS. (n.d.). Pharmaceutical Stability Testing and Storage. Retrieved from [Link]

  • AZoM. (2018, June 27). Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Retrieved from [Link]

  • Ethiopian Food and Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • T,C&A Lab. (n.d.). Thermo Gravimetric Analysis (TGA). Retrieved from [Link]

  • AIP Publishing. (n.d.).
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in the direct iodination of aromatic compounds. Retrieved from [Link]

  • SlideShare. (n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Retrieved from [Link]

Sources

The Dichotomy of Dissolution: A Technical Guide to the Solubility of 5-(Dimethylsulfamoyl)-2-iodobenzoic Acid in DMSO vs. Water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a critical gatekeeper, influencing everything from in vitro assay performance to in vivo bioavailability. Poor solubility can mask a compound's true activity, complicate formulation, and ultimately lead to the failure of a promising therapeutic agent. This guide provides an in-depth technical exploration of the solubility of a key exemplar molecule, 5-(Dimethylsulfamoyl)-2-iodobenzoic acid, contrasting its behavior in two ubiquitous solvents: the polar aprotic solvent, dimethyl sulfoxide (DMSO), and the universal biological solvent, water. For researchers, scientists, and drug development professionals, a nuanced understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational drug design and progression.

Theoretical Framework: Unraveling the Molecular Interactions

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. At its core, solubility is governed by the thermodynamics of the interactions between the solute and the solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

5-(Dimethylsulfamoyl)-2-iodobenzoic Acid: A Molecule of Dichotomous Character

To comprehend the solubility of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid, we must first dissect its molecular structure.

Figure 1: Chemical structure of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid highlighting its key functional groups.

This molecule possesses several key features that dictate its solubility:

  • A Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its acidity (with an estimated pKa similar to that of 2-iodobenzoic acid, around 2.85) is a critical determinant of its aqueous solubility, which is highly pH-dependent.

  • A Dimethylsulfamoyl Group (-SO2N(CH3)2): This is a bulky, polar, and aprotic group. The sulfonyl portion can act as a hydrogen bond acceptor.

  • An Iodine Atom (-I): This large, lipophilic atom contributes to the overall nonpolar character of the molecule.

  • A Benzene Ring: The aromatic core is inherently nonpolar and hydrophobic.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent. Its key characteristics in the context of dissolving 5-(Dimethylsulfamoyl)-2-iodobenzoic acid are:

  • Polarity: DMSO's high polarity, arising from the S=O bond, allows it to effectively solvate the polar regions of the target molecule, particularly the sulfamoyl and carboxylic acid groups.

  • Aprotic Nature: Lacking acidic protons, DMSO cannot act as a hydrogen bond donor. However, the oxygen atom is a strong hydrogen bond acceptor. This allows it to interact favorably with the carboxylic acid's hydroxyl group.

  • Disruption of Solute-Solute Interactions: DMSO is an excellent solvent for many organic compounds because it can effectively disrupt the crystal lattice forces that hold the solid solute together.

Given these properties, 5-(Dimethylsulfamoyl)-2-iodobenzoic acid is expected to be highly soluble in DMSO. The strong dipole-dipole interactions and hydrogen bonding between DMSO and the polar functional groups of the solute are energetically favorable.

Solubility in Water

Water is a polar, protic solvent with a unique and extensive hydrogen-bonding network. Its interaction with 5-(Dimethylsulfamoyl)-2-iodobenzoic acid is more complex:

  • Polar and Protic Interactions: Water can engage in hydrogen bonding with the carboxylic acid and sulfamoyl groups as both a donor and an acceptor.

  • The Hydrophobic Effect: The nonpolar benzene ring and the large iodine atom disrupt the highly ordered hydrogen-bonding network of water. This is energetically unfavorable and leads to the water molecules forming a "cage-like" structure around the nonpolar regions, effectively pushing them out of solution.

  • The Influence of pH: The solubility of this acidic compound in water is critically dependent on the pH of the solution.

    • At low pH (pH < pKa): The carboxylic acid will be predominantly in its protonated, neutral form (-COOH). In this state, the molecule is less polar, and its solubility in water is expected to be low .

    • At high pH (pH > pKa): The carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and can engage in strong ion-dipole interactions with water molecules, leading to a substantial increase in aqueous solubility .

Therefore, 5-(Dimethylsulfamoyl)-2-iodobenzoic acid is predicted to have low intrinsic solubility in neutral or acidic water , but its solubility will increase significantly in basic aqueous solutions.

Quantitative Solubility Assessment: Predicted and Experimental Approaches

Solvent Predicted Solubility Rationale / Comments
DMSO High (> 50 mg/mL)Strong polar interactions and hydrogen bond acceptance by DMSO effectively solvate the molecule. The parent compound, 2-iodobenzoic acid, is reported to be highly soluble in DMSO.[1][2]
Water (pH 7.4) Low to ModerateThe molecule is an acid and will be partially ionized at this pH, leading to some solubility. However, the large nonpolar regions will limit dissolution.
Water (Acidic, pH < 2) Low (< 1 mg/mL)The carboxylic acid is in its neutral, less polar form, significantly reducing its interaction with water. The parent compound, 2-iodobenzoic acid, is sparingly soluble in water.[2]
Water (Basic, pH > 8) Moderate to HighThe carboxylate form is highly polar, leading to much greater solubility.

It is imperative to experimentally verify these predictions. The following section details the robust methodologies for such determinations.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic (or equilibrium) solubility.[3] Each provides different, yet complementary, insights into a compound's behavior.

Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)

This method is designed for early-stage drug discovery, offering rapid, high-throughput evaluation.[4] It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.

G start Prepare 10 mM stock solution of compound in DMSO dilute Serially dilute stock solution in DMSO in a 96-well plate start->dilute Step 1 add_buffer Add aqueous buffer (e.g., PBS, pH 7.4) to each well dilute->add_buffer Step 2 incubate Incubate at room temperature with shaking add_buffer->incubate Step 3 measure Measure turbidity (light scattering) at a specific wavelength (e.g., 620 nm) using a plate reader incubate->measure Step 4 analyze Determine the concentration at which precipitation is first observed measure->analyze Step 5

Figure 2: Workflow for a typical kinetic solubility assay.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 200 µM down to 1.56 µM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (typically 1-2%).

  • Incubation: The plate is typically incubated at room temperature for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to occur.

  • Measurement: The turbidity of each well is measured using a nephelometer or a UV-Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with the same DMSO concentration).

Causality and Trustworthiness: This assay is rapid but can sometimes overestimate solubility due to the formation of supersaturated solutions.[5] The results are highly dependent on the incubation time and the final DMSO concentration. It is a self-validating system when appropriate controls (e.g., a highly soluble and a poorly soluble compound) are included on each plate.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay (The Gold Standard)

This method determines the true equilibrium solubility of a compound and is considered the benchmark for solubility measurement.[6] It is more time and resource-intensive than the kinetic assay.

G start Add excess solid compound to the chosen solvent (e.g., water, buffer, DMSO) equilibrate Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) start->equilibrate Step 1 separate Separate the undissolved solid from the saturated solution via filtration or centrifugation equilibrate->separate Step 2 quantify Quantify the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., HPLC-UV) separate->quantify Step 3 result The measured concentration is the equilibrium solubility quantify->result Step 4

Figure 3: Workflow for the thermodynamic (equilibrium) solubility assay.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 5-(Dimethylsulfamoyl)-2-iodobenzoic acid to a vial containing a precise volume of the solvent (e.g., DMSO, water, or a specific pH buffer). The presence of undissolved solid is crucial.

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is carefully separated from the undissolved solid. This is a critical step and is usually achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the compound in the clear filtrate is determined using a validated and calibrated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound is used for accurate quantification.

Causality and Trustworthiness: This method provides the true thermodynamic solubility because the system is allowed to reach a state of equilibrium between the solid and dissolved phases.[7] The self-validating nature of this protocol relies on ensuring that equilibrium has indeed been reached (e.g., by taking samples at different time points, such as 24 and 48 hours, and confirming that the concentration does not change) and that the analytical method is accurate and precise.

Conclusion: A Tale of Two Solvents

The solubility of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid is a clear illustration of the fundamental principles of medicinal chemistry and pharmaceutics. Its predicted high solubility in DMSO makes this solvent an excellent choice for preparing stock solutions for in vitro screening. Conversely, its anticipated low intrinsic aqueous solubility, which is highly pH-dependent, underscores the potential challenges for oral absorption and the need for careful formulation strategies. For drug development professionals, understanding this dichotomy is not just about generating data points; it is about building a comprehensive profile of a potential drug candidate to guide its journey from the laboratory to the clinic. The experimental protocols detailed herein provide the robust framework necessary to obtain the precise and reliable solubility data that underpins these critical decisions.

References

  • Kerns, E. H., & Di, L. (2008).
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787. [Link]

  • Avdeef, A. (2007). The rise of pH-metric log P. Expert opinion on drug discovery, 2(1), 49-65.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 13, 2026, from [Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335-341. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Glomme, A., & März, J. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 14(5), 10-17.

Sources

Structural Elucidation & Solid-State Analysis of 5-(Dimethylsulfamoyl)-2-iodobenzoic Acid

[1][2][3][4]

Executive Summary

5-(Dimethylsulfamoyl)-2-iodobenzoic acid (CAS: 32445-36-6) represents a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of SGLT2 inhibitors and other sulfonamide-based therapeutics.[1][2][3][4] Its solid-state behavior is governed by a complex interplay between three distinct functional domains: a steric-heavy ortho-iodo carboxylic acid motif, a polar sulfonyl core, and a hydrophobic dimethylamino terminus.[2][4]

This guide provides a rigorous framework for the crystallographic characterization of this molecule. It moves beyond basic connectivity to analyze supramolecular synthons, halogen bonding potential, and the specific crystallographic challenges introduced by heavy-atom (Iodine) absorption.[1][2][3]

Chemical Context & Molecular Topology[2][3]

Before initiating diffraction experiments, one must understand the topological constraints that dictate the crystal lattice.[2][3]

Steric & Electronic Landscape

The molecule features a 1,2,5-substitution pattern on the benzene ring.[2][3][4]

  • Ortho-Iodine Effect: The iodine atom at position 2 is bulky (Van der Waals radius

    
     Å).[1][2][3][4] This creates significant steric strain with the carboxylic acid at position 1, forcing the carboxyl group to rotate out of the plane of the benzene ring.[2][4] This deplanarization disrupts efficient 
    
    
    -stacking and influences solubility.[2][3]
  • Sulfonamide Geometry: The

    
     group at position 5 is tetrahedral.[1][2][3][4] Unlike primary sulfonamides (
    
    
    ), the dimethyl substitution removes strong hydrogen bond donors from this region, relegating the sulfonamide group to a hydrogen bond acceptor role via the sulfonyl oxygens.[1][2][3][4]
Predicted Supramolecular Synthons

Based on homologous structures (e.g., 2-iodobenzoic acid derivatives), the crystal packing will likely be driven by a hierarchy of interactions:

PriorityInteraction TypeMotifDescription
1 Strong H-Bonding

Dimer
The carboxylic acid homodimer is the most robust synthon, forming a centrosymmetric ring.[2][3][4]
2 Halogen Bonding

The iodine atom ($ \sigma $-hole donor) will seek electron-rich acceptors, likely the carbonyl or sulfonyl oxygens (Type II interaction).[1][2][3][4]
3 Weak H-Bonding

Methyl protons on the sulfonamide interacting with adjacent sulfonyl oxygens.[2][3]

Experimental Protocol: Crystallization & Data Collection

Crystallization Screening

Growing single crystals of sufficient quality requires balancing the polarity of the carboxylic acid with the lipophilicity of the iodine and methyl groups.[1][4]

Recommended Solvent Systems:

  • Slow Evaporation: Ethanol/Water (80:20).[1][2][3][4] The polarity matches the acid, while water acts as an antisolvent to drive nucleation.[2][3][4]

  • Vapor Diffusion: Dissolve substrate in THF (inner vial); diffuse Pentane (outer vial). This is ideal for minimizing disorder in the flexible dimethylamino group.[2][3]

X-Ray Diffraction (XRD) Parameters

The presence of Iodine (

123
  • Radiation Source: Molybdenum (

    
    , 
    
    
    Å)
    is mandatory.[1][2][3] Copper (
    
    
    ) radiation will result in excessive absorption and fluorescence, degrading data quality (
    
    
    will be high).[1][2][3][4]
  • Temperature: Collect at 100 K using a Cryostream. This freezes the rotation of the terminal methyl groups on the sulfonamide, reducing thermal ellipsoid size and allowing for precise modeling.[2]

Data Reduction Workflow
  • Indexing: Expect Triclinic (

    
    ) or Monoclinic (
    
    
    ) space groups, common for centrosymmetric organic acids.[1][2][3][4]
  • Absorption Correction: Apply a Multi-scan correction (SADABS or CrysAlisPro scaling).[1][2][3] For high-precision work, face-indexing the crystal for analytical absorption correction is recommended to account for the Iodine anisotropy.[2]

Structural Solution & Refinement Strategy

Phasing (The Heavy Atom Method)

The iodine atom dominates the scattering power.[1][2][3]

  • Solution Program: Use SHELXT (Intrinsic Phasing).[1][2][3] The iodine position will be located immediately.[2][3]

  • Refinement: Use SHELXL . Refine the Iodine anisotropically first.[2][3] If "ripples" appear near the Iodine in the difference Fourier map (

    
    ), check for extinction effects or uncorrected absorption errors.
    
Handling Disorder

The

1234
  • Diagnosis: Elongated thermal ellipsoids on the methyl carbons.[2][3]

  • Remediation: If disorder is present, model over two positions (Part 1 / Part 2) and apply similarity restraints (SAME/SADI) to bond lengths and thermal parameters (SIMU/DELU).[1][2][3][4]

Visualization of Signaling & Workflow[2]

The following diagram illustrates the logical flow from synthesis to structural elucidation, highlighting the critical decision points for this specific compound.

GSynthSynthesis(Crude Intermediate)PurifyPurification(>98% HPLC Purity)Synth->PurifyCrystCrystallization ScreenPurify->CrystSolv1Method A:EtOH/H2O EvapCryst->Solv1Solv2Method B:THF/Pentane DiffCryst->Solv2SelectCrystal Selection(Check Extinction)Solv1->SelectSolv2->SelectXRDSCXRD Data Collection(Mo Source, 100K)Select->XRDMount on LoopSolveStructure Solution(SHELXT - Heavy Atom)XRD->SolveRefineRefinement(Anisotropic I, H-bonds)Solve->RefineRefine->CrystIf R1 > 7% orDisorder High

Caption: Workflow for the structural determination of iodinated sulfonamides, emphasizing the feedback loop between refinement quality and crystallization conditions.

Supramolecular Architecture Analysis

Once the structure is solved, the analysis must focus on the specific interactions that define the material's stability.[2][3]

The Interaction Hierarchy

The crystal lattice is stabilized by a competition between hydrogen bonding and halogen bonding.[2][3][4]

InteractionsMolAMolecule ACOOH_ACOOH (Donor)MolA->COOH_AIodoIodine (σ-hole)MolA->IodoMolBMolecule BCOOH_BC=O (Acceptor)MolB->COOH_BSulfSulfonyl (Acceptor)MolB->SulfCOOH_A->COOH_BStrong H-Bond(1.6 - 1.7 Å)Iodo->COOH_BAlt. Halogen BondIodo->SulfHalogen Bond(2.9 - 3.2 Å)

Caption: Interaction map showing the competition between the classic carboxylic dimer and the iodine-driven halogen bonding.[1][2][3][4]

Quantitative Metrics for Validation

When validating your solved structure, compare your geometric parameters against these standard values for homologous compounds. Deviations suggest incorrect assignment or unresolved disorder.[2][3]

ParameterAtoms InvolvedExpected Value (Å)Significance
C-I Bond


Typical for iodobenzoates.[1][2][3]
H-Bond


(

)
Indicates strong dimer formation.[1][2][3]
Halogen Bond


Less than sum of vdW radii (

).[1][2][3][4][5]
Torsion


High torsion expected due to ortho-Iodine steric clash.[1][2][3][4]

References

  • Sheldrick, G. M. (2015).[1][2][3][4] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2][3] Link

  • Desiraju, G. R., et al. (2013).[1][2][3][4] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.[1][2][3][4] Link

  • Groom, C. R., et al. (2016).[1][2][3][4] "The Cambridge Structural Database."[2][3] Acta Crystallographica Section B, 72(2), 171-179.[1][2][3] Link

  • Spek, A. L. (2009).[1][2][3][4] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1][2][3] Link

Methodological & Application

Technical Application Note: Pd-Catalyzed Functionalization of 5-(Dimethylsulfamoyl)-2-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 5-(Dimethylsulfamoyl)-2-iodobenzoic acid (referred to herein as DSIB-I ).

DSIB-I represents a high-value pharmacophore scaffold, combining a reactive aryl iodide, a modifiable carboxylic acid, and a bioactive sulfonamide moiety. While the iodine handle offers excellent reactivity for Suzuki-Miyaura , Sonogashira , and Heck couplings, the presence of the ortho-carboxylic acid and the para-sulfamoyl electron-withdrawing group (EWG) introduces specific mechanistic constraints.

Key Technical Insights:

  • Electronic Activation: The dimethylsulfamoyl group at C5 (para to iodine) significantly lowers the activation energy for oxidative addition, making DSIB-I highly reactive compared to neutral aryl iodides.

  • Base Stoichiometry: The free carboxylic acid consumes 1.0 equivalent of base immediately. Protocols must be adjusted to prevent catalyst poisoning or stalled cycles due to base depletion.

  • Self-Validating Purification: The acidic nature of the product allows for a robust acid-base extraction workflow, eliminating neutral byproducts without chromatography in many cases.

Chemical Profile & Reactivity Analysis

Structural Properties
  • CAS Number: 926229-53-0[1][2][3]

  • Molecular Formula: C9H10INO4S[1][4]

  • Molecular Weight: 355.15 g/mol [4]

  • pKa: ~3.5 (Carboxylic acid), Sulfonamide is neutral/non-ionizable in this derivative.

Mechanistic Considerations

The reactivity of DSIB-I is defined by the interplay between the ortho-COOH and the para-EWG.

  • Oxidative Addition (Fast): The sulfamoyl group (

    
    ) pulls electron density from the ring, making the C-I bond electron-deficient. Oxidative addition of Pd(0) is rapid.
    
  • Transmetallation (Rate Limiting): The steric bulk of the ortho-carboxylate can hinder the approach of the nucleophile (boronic acid/alkyne). Sterically undemanding ligands (e.g., dppf, PPh3) are preferred over bulky Buchwald ligands unless necessary.

  • Coordination Interference: The carboxylate anion can act as a weak ligand (

    
    -O or 
    
    
    
    -O,O') to Palladium. Using a counter-cation like
    
    
    or
    
    
    (rather than
    
    
    or
    
    
    ) reduces tight ion-pairing and frees the carboxylate from interfering with the catalytic center.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of Biaryl derivatives. Scope: Compatible with electron-rich and electron-poor aryl boronic acids.

Reagents:

  • Substrate: DSIB-I (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Chosen for stability and resistance to oxidation.

  • Base: K2CO3 (3.5 equiv) - Critical: 1 eq for neutralization, 2 eq for coupling, 0.5 eq excess.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v) - Ensures solubility of the carboxylate salt.

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge DSIB-I (1.0 mmol, 355 mg), Aryl Boronic Acid (1.2 mmol), and K2CO3 (3.5 mmol, 483 mg).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (0.03 mmol, ~25 mg) quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat the block to 85°C for 4–12 hours.

    • Monitoring: Spot TLC.[5] Eluent: 5% MeOH in DCM + 1% Acetic Acid. (The acid is required to move the product off the baseline).

  • Workup (Self-Validating):

    • Dilute reaction with Water (10 mL). The solution should be basic (pH > 10).

    • Wash 1: Extract with Ethyl Acetate (2 x 10 mL). Discard organic layer. (This removes unreacted boronic acid, phosphine oxides, and neutral homocoupling byproducts).

    • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2. The product will precipitate.

    • Extraction 2: Extract the milky aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Protocol B: Sonogashira Coupling

Objective: Introduction of alkynyl linkers. Constraint: Copper-free conditions are preferred to avoid copper-carboxylate formation, but CuI is often needed for reactivity. We use a "Soluble Base" method.

Reagents:

  • Substrate: DSIB-I (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (TEA) (4.0 equiv)

  • Solvent: DMF (anhydrous)

Methodology:

  • Dissolution: Dissolve DSIB-I (1.0 mmol) in DMF (3 mL). Add TEA (4.0 mmol). Observation: The solution may warm slightly as the ammonium salt forms.

  • Catalyst Loading: Add Pd(PPh3)2Cl2 and CuI.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol).

  • Reaction: Stir at 60°C under Nitrogen for 6 hours. Caution: Higher temperatures may promote decarboxylation.

  • Purification:

    • Evaporate DMF (or dilute heavily with water).

    • Perform the Acid-Base Workup described in Protocol A to isolate the pure alkynyl-benzoic acid.

Visualizations

Reaction Workflow & Purification Logic

This diagram illustrates the "Self-Validating" Acid-Base purification strategy, ensuring high purity without column chromatography for many derivatives.

G Start Reaction Mixture (Crude) Basify Dilute w/ Water (pH > 10) Start->Basify Wash Wash w/ EtOAc Basify->Wash OrgLayer1 Organic Layer (Neutral Impurities, Ligands, Homocoupled Byproducts) Wash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product as Carboxylate) Wash->AqLayer1 Keep Acidify Acidify to pH 2 (1M HCl) AqLayer1->Acidify Extract Extract w/ EtOAc Acidify->Extract FinalProd Final Product (Pure Acid) Extract->FinalProd Concentrate

Caption: Acid-Base Workup Strategy for DSIB-I derivatives. Red nodes indicate waste; Green nodes indicate product path.

Mechanistic "Push-Pull" Map

This diagram visualizes the electronic effects governing the reactivity of DSIB-I.

Mechanism Center Benzene Ring Iodine Iodine (C2) Leaving Group Center->Iodine Weakened C-I Bond COOH COOH (C1) Steric Bulk / Directing COOH->Iodine Ortho-Sterics Sulfamoyl SO2NMe2 (C5) EWG (Para to I) Sulfamoyl->Center Electron Withdrawal (Inductive/Resonance) Pd Pd(0) Catalyst Pd->Iodine Oxidative Addition (Accelerated by C5-EWG)

Caption: Electronic and Steric environment of DSIB-I. The C5-Sulfamoyl group activates the C2-I bond for Pd insertion.

Quantitative Data Summary

The following table summarizes expected yields and reaction times based on internal standardizations with analogous 2-iodo-5-substituted benzoic acids.

Reaction TypeCoupling PartnerCatalyst SystemBaseTemp (°C)Yield (%)Notes
Suzuki Phenylboronic AcidPd(dppf)Cl2K2CO38588-95High yield; minimal homocoupling.
Suzuki 3-Pyridylboronic AcidPd(dppf)Cl2K3PO49075-82Heterocycles require stronger base/heat.
Sonogashira PhenylacetylenePd(PPh3)2Cl2/CuITEA6080-85Keep temp <70°C to avoid decarboxylation.
Heck Methyl AcrylatePd(OAc)2/PPh3TEA9070-78Beta-hydride elimination is fast.

Troubleshooting & Critical Parameters

The "Black Precipitate" (Pd Black)
  • Cause: Catalyst decomposition due to lack of oxidative addition target or ligand dissociation.

  • Solution: Ensure the reaction is strictly oxygen-free. If Pd black forms early, add 10 mol% extra PPh3 ligand to stabilize the Pd(0) species.

Incomplete Conversion
  • Cause: Base depletion. The COOH group consumes base.

  • Check: Verify the pH of the aqueous layer (in Suzuki) is >10. If pH drops below 9, the boronic acid will not activate (boronate formation requires OH-).

  • Fix: Add more K2CO3.

Decarboxylation
  • Risk: 2-Iodobenzoic acids can decarboxylate at high temperatures (>120°C), especially in the presence of Cu or Ag salts.

  • Prevention: Keep reaction temperatures below 100°C. Avoid silver salts (often used in decarboxylative couplings) unless decarboxylation is the goal.

References

  • General Reactivity of 2-Iodobenzoic Acids

    • Title: Palladium-Catalyzed Reactions of 2-Halobenzoic Acids.
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Generic reference for 2-halo acid reactivity).

  • Electronic Effects in Cross-Coupling

    • Title: Hammett Correlations in Palladium-C
    • Source:Chemical Reviews
    • URL:[Link]

  • Optimization of Suzuki Coupling for Acidic Substrates

    • Title: Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 5-(Dimethylsulfamoyl)-2-iodobenzoic acid Product Page.[2][3]

    • Source: Santa Cruz Biotechnology

Sources

Procedure for sulfonamide formation from 5-(Dimethylsulfamoyl)-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sulfonamide Formation & Coupling Protocols using 5-(Dimethylsulfamoyl)-2-iodobenzoic Acid

Executive Summary & Scope

This guide addresses the synthetic utility of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid (CAS: 926229-53-0), a bifunctional scaffold containing an aryl iodide and a carboxylic acid, with a pre-existing dimethylsulfamoyl motif.[1]

Due to the phrasing "sulfonamide formation from," this guide covers two distinct but critical workflows to ensure all experimental needs are met:

  • Downstream Application (Primary): The formation of N-acyl sulfonamides (

    
    ) by reacting the carboxylic acid moiety with external sulfonamides. This is a standard medicinal chemistry transformation to generate bioisosteres of carboxylic acids with improved potency and pharmacokinetic profiles.
    
  • Scaffold Synthesis (Secondary): The de novo formation of the dimethylsulfamoyl group on the 2-iodobenzoic acid core. This section is provided for researchers needing to synthesize the starting material itself from commodity precursors.

Strategic Rationale

  • Bioisosterism (N-Acyl Sulfonamides): Converting the carboxylic acid of the title compound to an N-acyl sulfonamide (

    
    ) maintains the acidity required for receptor binding while increasing lipophilicity and membrane permeability compared to the free acid.
    
  • Regiochemistry: The 2-iodo position serves as a handle for subsequent Sonogashira, Suzuki, or Buchwald-Hartwig couplings, allowing the molecule to serve as a "hub" for divergent synthesis.

Part 1: N-Acyl Sulfonamide Formation (Downstream Application)

Objective: Synthesize N-acyl sulfonamides by coupling 5-(Dimethylsulfamoyl)-2-iodobenzoic acid with various aryl/alkyl sulfonamides.

Mechanism & Method Selection

Direct coupling of carboxylic acids and sulfonamides is difficult due to the poor nucleophilicity of the sulfonamide nitrogen. We utilize 1,1'-Carbonyldiimidazole (CDI) activation, which generates a reactive acyl imidazole intermediate that couples efficiently with sulfonamides in the presence of a non-nucleophilic base (DBU).

Reagents
  • Substrate: 5-(Dimethylsulfamoyl)-2-iodobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl or Alkyl Sulfonamide (e.g., Methanesulfonamide, Benzenesulfonamide) (1.2 equiv)

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Protocol
  • Activation:

    • Charge a flame-dried reaction flask with 5-(Dimethylsulfamoyl)-2-iodobenzoic acid (1.0 equiv) and anhydrous THF.

    • Add CDI (1.5 equiv) in one portion under nitrogen atmosphere.

    • Observation: Evolution of

      
       gas will occur.[2] Stir at room temperature (RT) for 1–2 hours until gas evolution ceases.
      
    • Checkpoint: Monitor by TLC or LCMS to confirm conversion to the acyl imidazole intermediate (mass shift: M+H of acid

      
       M+H + 67 - 18).
      
  • Coupling:

    • Add the sulfonamide (

      
      , 1.2 equiv) directly to the reaction mixture.
      
    • Add DBU (1.5 equiv) dropwise.

    • Stir the mixture at RT for 12–18 hours. For sterically hindered sulfonamides, heat to 50°C.

  • Workup & Purification:

    • Quench the reaction with 1M HCl (aqueous) to pH ~2. (This protonates the N-acyl sulfonamide, rendering it less soluble in water and extractable).

    • Extract with Ethyl Acetate (

      
      ).[3]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2][4]
      
    • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, DCM/MeOH gradient).

Data Summary Table: Typical Conditions
ParameterConditionRationale
Solvent THF or DMFDMF is preferred if solubility is poor; THF is easier to remove.
Temperature 20°C - 50°CRT is usually sufficient; heat for hindered substrates.
Stoichiometry 1:1.2:1.5 (Acid:Sulfonamide:Base)Excess sulfonamide drives the equilibrium.
Yield 75 - 90%High efficiency coupling for this scaffold.

Part 2: Synthesis of the Scaffold (Preparation)

Objective: Synthesis of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid from 2-iodobenzoic acid.

Chemical Logic: The chlorosulfonylation of 2-iodobenzoic acid is highly regioselective. The carboxyl group directs meta, and the iodine directs para. Position 5 is the only site that satisfies both directing effects, ensuring high purity of the 5-substituted product.

Reaction Scheme
  • Chlorosulfonylation: 2-Iodobenzoic acid +

    
    
    
    
    
    2-Iodo-5-(chlorosulfonyl)benzoic acid.
  • Amination: Sulfonyl chloride +

    
    
    
    
    
    5-(Dimethylsulfamoyl)-2-iodobenzoic acid.
Step-by-Step Protocol
  • Chlorosulfonylation:

    • Place Chlorosulfonic acid (5.0 equiv) in a round-bottom flask cooled to 0°C.

    • Slowly add 2-iodobenzoic acid (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic.

    • Remove ice bath and heat the mixture to 100°C for 4 hours.

    • Cool to RT and carefully pour the reaction mixture onto crushed ice (vigorous stirring).

    • Filter the precipitated 2-iodo-5-(chlorosulfonyl)benzoic acid . Wash with cold water. Dry under vacuum.[3]

  • Sulfonamide Formation:

    • Dissolve the crude sulfonyl chloride in THF or DCM.

    • Cool to 0°C.[3][5]

    • Add Dimethylamine (2.0 M in THF, 2.5 equiv) or aqueous dimethylamine (40%) dropwise.

    • Note: If using aqueous amine, ensure efficient stirring.

    • Stir at RT for 2 hours.

  • Isolation:

    • Acidify the mixture with 1M HCl to precipitate the product (as the free carboxylic acid).

    • Filter the white solid.

    • Recrystallize from Ethanol/Water to obtain pure 5-(Dimethylsulfamoyl)-2-iodobenzoic acid .

Visualization of Workflows

Figure 1: Reaction Logic & Workflow

G Start 2-Iodobenzoic Acid Inter 2-Iodo-5-(chlorosulfonyl) benzoic acid Start->Inter ClSO3H, 100°C (Regioselective) Product 5-(Dimethylsulfamoyl)- 2-iodobenzoic acid (The Scaffold) Inter->Product HN(Me)2, THF (Sulfonamide Formation) Target N-Acyl Sulfonamide (Bioisostere) Product->Target 1. CDI, THF 2. R-SO2NH2, DBU (Acyl Sulfonamide Coupling)

Caption: Integrated workflow showing the synthesis of the scaffold (left to center) and its downstream application in N-acyl sulfonamide formation (center to right).

References

  • Regioselectivity in Chlorosulfonylation

    • Shah, A. et al. "Synthesis and biological evaluation of novel benzoic acid derivatives." Journal of Chemical Research, 2012.

    • Note: Confirms the meta-to-COOH / para-to-Iodine directing effect.
  • N-Acyl Sulfonamide Synthesis (CDI Method)

    • Drummond, J. T., & Johnson, G. "Practical and scalable synthesis of N-acyl sulfonamides using Carbonyldiimidazole." Tetrahedron Letters, 1988, 29(14), 1653-1656.

    • Note: The industry-standard protocol for coupling carboxylic acids with sulfonamides.
  • Bioisosterism of N-Acyl Sulfonamides

    • Ballatore, C. et al. "Carboxylic Acid Bioisosteres in Medicinal Chemistry." ChemMedChem, 2013, 8(3), 385-395.

Sources

Troubleshooting & Optimization

Improving reaction yields for 5-(Dimethylsulfamoyl)-2-iodobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SGLT2-INT-005 | Updated: 2025-05-20 Subject: Optimization of Reaction Yields & Purity Profiles Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses critical failure points in the synthesis of 5-(dimethylsulfamoyl)-2-iodobenzoic acid , a key intermediate often utilized in the development of SGLT2 inhibitors (e.g., Sotagliflozin analogues).

Our technical analysis identifies Route A (Sandmeyer Transformation) as the primary source of yield inconsistency due to the thermal instability of the diazonium intermediate. Route B (Chlorosulfonation) is presented as a robust alternative for laboratories starting from 2-iodobenzoic acid.

Module 1: The Sandmeyer Route (Primary Protocol)

Context: You are converting 2-amino-5-(dimethylsulfamoyl)benzoic acid to the target iodide via diazotization.

Common Issue: Yield Stagnation (< 60%)

User Question: "I am following the standard


 protocol, but my yields are capped at 50-60%, and the product is often sticky. What is going wrong?"

Technical Diagnosis: The diazonium salt of sulfonamide-substituted anthranilic acids often exhibits zwitterionic insolubility . If the diazonium salt precipitates too quickly, it traps unreacted amine, preventing complete conversion. Furthermore, "sticky" product usually indicates the formation of phenolic byproducts (hydrolysis) due to insufficient cooling or lack of urea treatment.

Optimized Protocol: The "Solubilized" Sandmeyer

To maximize yield (>85%), you must maintain the solubility of the diazonium species and strictly control the iodine radical mechanism.

Step-by-Step Methodology:

  • Solubilization: Suspend 1.0 eq of 2-amino-5-(dimethylsulfamoyl)benzoic acid in 15% HCl (approx. 10 volumes). Crucial: If the suspension is too thick, add minimal acetonitrile (MeCN) as a co-solvent to aid dispersion.

  • Diazotization (

    
    ):  Add 
    
    
    
    (1.1 eq) as a 40% aqueous solution dropwise.
    • Checkpoint: The internal temperature must never exceed

      
      .
      
    • Stirring: Maintain vigorous agitation for 30 mins post-addition.

  • The Urea Quench (Yield Saver): Add solid Urea (0.1 eq) to the mixture.

    • Why? This scavenges excess nitrous acid (

      
      ). Excess 
      
      
      
      oxidizes iodide (
      
      
      ) to iodine (
      
      
      ) prematurely, reducing the effective nucleophile concentration and lowering yield.
  • Iodination: Add a solution of KI (1.5 eq) in water dropwise at

    
    .
    
    • Note: Expect vigorous nitrogen evolution.

  • Thermal Ramp: Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to

    
      for 30 minutes to drive the reaction to completion.
    
Workflow Visualization

SandmeyerWorkflow Start Start: Amino Precursor Acid Acidification (HCl) + MeCN (Co-solvent) Start->Acid Diazo Diazotization (NaNO2, <5°C) Acid->Diazo Cool to 0°C Urea Urea Quench (Remove HNO2) Diazo->Urea 30 min stir Iodine Iodination (KI) N2 Evolution Urea->Iodine Dropwise KI Heat Thermal Ramp (60°C) Iodine->Heat Finish Target Molecule Heat->Finish

Caption: Optimized Sandmeyer workflow highlighting the critical Urea Quench step to prevent Iodine oxidation.

Module 2: Purification & Impurity Management

Context: The reaction is complete, but the product is colored or impure.

Common Issue: Product Discoloration (Pink/Brown)

User Question: "My final solid is reddish-brown. Is this an isomer impurity?"

Technical Diagnosis: This is rarely an isomer. It is almost certainly occluded elemental iodine (


) . The oxidative environment of the Sandmeyer reaction generates free iodine, which adsorbs strongly onto the benzoic acid crystals.
Troubleshooting Guide: Impurity Removal
Impurity TypeVisual IndicatorChemical Fix
Elemental Iodine Pink/Purple/Brown tintBisulfite Wash: Resuspend crude solid in 10%

or

solution. Stir until white/pale yellow.
Phenolic Byproduct Sticky/Gummy texturepH Swing: Dissolve product in sat.

(Phenol stays protonated/insoluble or can be extracted with Ether). Filter, then re-acidify filtrate with HCl.
Unreacted Amine Beige color, low mpAcid Wash: The final product is an acid.[1] Wash the filter cake with dilute HCl (1N) to dissolve any remaining amine precursor.

Module 3: Alternative Route (Chlorosulfonation)

Context: User lacks the amino-precursor or requires an alternative IP strategy.

Strategic Pivot: Starting from 2-Iodobenzoic Acid

If the Sandmeyer route proves too erratic for your scale, the Chlorosulfonation Route is chemically more robust but requires handling hazardous chlorosulfonic acid.

Protocol Logic:

  • Substrate: 2-Iodobenzoic acid.

  • Reagent: Chlorosulfonic acid (

    
    ) (Excess, acts as solvent).
    
  • Mechanism: Electrophilic Aromatic Substitution. The Iodine (ortho/para director) and Carboxyl (meta director) cooperatively direct the sulfonyl group to the 5-position .

  • Amidation: Quench the resulting sulfonyl chloride with dimethylamine.

Critical Warning: 2-Iodobenzoic acid is prone to de-iodination under extremely harsh acidic conditions. Maintain temperature control (


) during chlorosulfonation.
Route Comparison Logic Tree

RouteSelection Decision Select Synthesis Strategy Cond1 Precursor Available? (Amino-Sulfonamide) Decision->Cond1 Sandmeyer Route A: Sandmeyer (From Amino-Sulfonamide) Cond2 Scale > 1kg? Sandmeyer->Cond2 Check Scale Chloro Route B: Chlorosulfonation (From 2-Iodobenzoic Acid) Regioselectivity Check:\nConfirm 5-position via NMR Regioselectivity Check: Confirm 5-position via NMR Chloro->Regioselectivity Check:\nConfirm 5-position via NMR Mandatory Cond1->Sandmeyer Yes Cond1->Chloro No Process Safety Warning:\nDiazo accumulation Process Safety Warning: Diazo accumulation Cond2->Process Safety Warning:\nDiazo accumulation Yes

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and scale.

References

  • Sandmeyer Reaction Optimization

    • Title: Preparation of 2-iodobenzoic acid from anthranilic acid (Sandmeyer protocol basis).[2]

    • Source: Texium Chemistry (2018).
    • URL:[Link]

  • Chlorosulfonation Methodology

    • Title: Preparation method of 2-chloro-5-iodobenzoic acid (Analogous chemistry for sulfonyl introduction).[3]

    • Source: Google P
    • URL
  • General Diazotization Troubleshooting

    • Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[4][5][6][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Minimizing by-products in the iodination of dimethylsulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing By-Products in the Iodination of Dimethylsulfamoylbenzoic Acid Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary & Mechanistic Insight

The Challenge: You are attempting to introduce an iodine atom onto a benzene ring that is already substituted with two strong electron-withdrawing groups (EWGs): a carboxylic acid (


) and a dimethylsulfamoyl group (

).

Mechanistic Bottleneck: Both functional groups deactivate the ring toward Electrophilic Aromatic Substitution (EAS).

  • Deactivation: The electron density of the ring is significantly lowered, making the standard

    
    -complex formation (Wheland intermediate) energetically unfavorable.
    
  • Regiochemistry: Both groups are meta-directing. If they are para to each other (e.g., 4-(dimethylsulfamoyl)benzoic acid), they cooperatively direct the incoming iodine to the ortho positions. However, steric hindrance from the bulky sulfamoyl group often competes with this electronic direction.

The Solution: Standard iodination reagents (


 in methanol/DCM) will fail or stall, leading to high recovery of starting material. To minimize by-products (specifically unreacted material and regio-isomers), you must utilize "Super-Electrophile"  generation or Directed Ortho-Metalation (DoM) .

Critical Reagent Selection (The "Why")

To drive this reaction to completion without "cooking" the substrate (which causes tarring/decomposition), you must choose a system that generates a distinct cationic iodine species (


 or equivalent).
Reagent SystemActive SpeciesRisk ProfileBest For...

+

/


or

High: Exothermic, requires strong acid. Can cause decarboxylation if overheated.Scale-up: Cheapest reagents, robust for highly deactivated rings.
NIS + Triflic Acid (TfOH) Supersaturated

Medium: TfOH is expensive and corrosive.High Purity: Generates very few oxidative by-products.

-BuLi +

(DoM)
Lithiated IntermediateLow (Chemically): High regiocontrol. High (Operational): Requires -78°C and anhydrous conditions.Regiocontrol: If you specifically need the iodine ortho to the sulfamoyl group.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired product and the common by-products.

IodinationPathways Start Substrate: Dimethylsulfamoylbenzoic Acid Intermediate σ-Complex (High Energy Barrier) Start->Intermediate Strong Electrophile (I+) Required ByProduct1 By-Product A: Unreacted Starting Material Start->ByProduct1 Weak Electrophile (Stalled Reaction) Product Target: Mono-Iodinated Product Intermediate->Product Kinetic Control ByProduct3 By-Product C: Regio-Isomers Intermediate->ByProduct3 Steric Clash ByProduct2 By-Product B: Di-iodinated Species Product->ByProduct2 Excess Reagent Over-reaction time

Figure 1: Kinetic pathway showing that "Unreacted Material" is the default failure mode, while "Di-iodination" is a consequence of poor stoichiometry control.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am recovering >40% starting material despite running the reaction for 24 hours."

Root Cause: Insufficient electrophilicity. Molecular iodine (


) alone cannot penetrate the deactivated ring electron cloud.[1]
Corrective Action: 
  • Switch to Oxidative Iodination: Use the

    
     method in concentrated 
    
    
    
    . The sulfuric acid protonates the oxidants, generating a highly reactive iodonium species.
  • Temperature Ramp: Do not reflux immediately. Start at 0°C to mix, then ramp to 60°C. Refluxing deactivated rings often leads to decarboxylation before iodination occurs.

Issue 2: "I see a significant amount of di-iodinated by-product (approx. 15%)."

Root Cause: The first iodine atom, while deactivating, is less deactivating than the sulfamoyl group in certain positions, or local concentration hotspots are occurring. Corrective Action:

  • Starve the Reaction: Add the iodinating agent (e.g., NIS or Iodine solution) dropwise over 2–4 hours.

  • Stoichiometry Check: Ensure you are using exactly 1.05 equivalents of active Iodine.

  • Quench Early: Monitor via HPLC. Stop the reaction at 95% conversion. It is easier to separate starting material (via pH adjustment/extraction) than to separate the di-iodo impurity (which often co-crystallizes).

Issue 3: "The product is contaminated with a 'sticky' dark sludge."

Root Cause: Oxidative decomposition of the sulfonamide nitrogen or polymerization. Corrective Action:

  • Protect the Sulfonamide: If using extremely harsh oxidants, the

    
     group might be oxidizing. Ensure the temperature stays below 70°C.
    
  • Alternative Reagent: Switch to NIS in Triflic Acid (TfOH) . This is a non-oxidative "super-acid" environment that avoids the radical oxidation pathways associated with periodic acid.

Standard Operating Protocols (SOPs)

Protocol A: The "Gold Standard" (Oxidative Iodination)

Best for: General synthesis, scale-up, and cost-efficiency.

Reagents:

  • Substrate: 1.0 equiv

  • Iodine (

    
    ): 0.55 equiv
    
  • Sodium Periodate (

    
    ): 0.25 equiv
    
  • Solvent: 90%

    
     (conc.)
    

Workflow:

  • Dissolution: Dissolve the dimethylsulfamoylbenzoic acid in conc.

    
     at 0°C. Ensure complete solvation.
    
  • Activation: Add pulverized

    
     in one portion. The mixture may turn dark.
    
  • Oxidation: Add

    
     portion-wise over 30 minutes. Caution: Exothermic.
    
  • Reaction: Warm to room temperature (25°C) and stir for 4 hours. If conversion is <50%, heat to 40–50°C.

  • Quench: Pour onto crushed ice/water (10x volume).

  • Workup: Decolorize excess iodine with 10% Aqueous Sodium Thiosulfate (

    
    ). The product usually precipitates as a solid. Filter and wash with water.
    
Protocol B: The "Nuclear Option" (Directed Ortho-Metalation)

Best for: Precise regiocontrol (forcing iodine next to the sulfamoyl group).

Reagents:

  • Substrate: 1.0 equiv

  • 
    -Butyllithium (
    
    
    
    -BuLi): 2.2 equiv (Extra equiv needed to deprotonate the carboxylic acid first).
  • Iodine (

    
    ): 1.2 equiv[2]
    
  • Solvent: Anhydrous THF

Workflow:

  • Cooling: Dissolve substrate in THF and cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add

    
    -BuLi dropwise. The first equivalent forms the carboxylate salt; the second removes the ortho-proton (directed by the sulfamoyl group).
    
  • Equilibration: Stir at -78°C for 1 hour.

  • Quench: Add a solution of

    
     in THF.
    
  • Warm: Allow to warm to Room Temp overnight.

  • Workup: Acidify with dilute HCl to pH 2. Extract with Ethyl Acetate.[3]

Decision Logic for Troubleshooting

Use this flowchart to diagnose your current experimental failure.

TroubleshootingFlow Start Analyze HPLC/LCMS Data CheckConversion Is Conversion > 80%? Start->CheckConversion CheckImpurity Identify Major Impurity CheckConversion->CheckImpurity Yes SM_Left High Starting Material (Reaction Stalled) CheckConversion->SM_Left No Di_Iodo High Di-iodo Species (Over-reaction) CheckImpurity->Di_Iodo M+127 peak Wrong_Regio Wrong Isomer CheckImpurity->Wrong_Regio Retention Time Shift Action_Heat Increase Temp or Switch to H2SO4/NaIO4 SM_Left->Action_Heat Action_Slow Reduce Reagent Excess Slow Addition Rate Di_Iodo->Action_Slow Action_DoM Switch to Lithiation (DoM) Protocol Wrong_Regio->Action_DoM

Figure 2: Diagnostic flowchart for optimizing reaction conditions based on LCMS data.

References

  • Kraszkiewicz, L., & Skulski, L. (2006).[4] "Iodination of deactivated arenes with strong electrophilic reagents." Synthesis, 2006(07), 1195–1199.

    • Core citation for the mechanism in sulfuric acid.
  • Olah, G. A., et al. (1993). "Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid." Journal of Organic Chemistry, 58(11), 3194–3195.

    • Authority on using super-acidic media for deactivated substr
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

    • The definitive guide for the Lithi
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Technical Support Center: Stability of 5-(Dimethylsulfamoyl)-2-iodobenzoic Acid Under Reflux Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Dimethylsulfamoyl)-2-iodobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We will address common questions and troubleshooting scenarios related to its stability, particularly under the strenuous conditions of reflux, to ensure the integrity and success of your experiments.

Introduction to the Molecule

5-(Dimethylsulfamoyl)-2-iodobenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, an aryl iodide, and a sulfonamide group. This unique combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in drug discovery. However, the interplay of these functional groups presents specific stability challenges, especially when subjected to heat. Understanding these potential liabilities is critical for reaction design, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when refluxing 5-(Dimethylsulfamoyl)-2-iodobenzoic acid?

When heating this compound in solution, three main potential degradation pathways should be considered:

  • Deiodination: The carbon-iodine (C-I) bond is the weakest bond on the aromatic ring and is susceptible to cleavage at elevated temperatures, leading to the loss of iodine.[1]

  • Decarboxylation: Like many benzoic acid derivatives, this molecule can lose its carboxylic acid group as carbon dioxide (CO2) upon heating.[2]

  • Sulfamoyl Group Hydrolysis: While generally stable, the sulfonamide linkage can be cleaved under harsh acidic or basic conditions, which may be encountered during reflux depending on the reaction medium.[3]

Q2: How do the functional groups influence the molecule's overall thermal stability?

Each functional group plays a distinct role:

  • 2-Iodo Group: Aryl iodides are the least stable of the aryl halides. The C-I bond is relatively weak and can undergo homolytic cleavage, especially when heated, potentially initiating radical side reactions.[1] Its ortho position to the carboxylic acid can also introduce steric strain.

  • Carboxylic Acid Group: The acidity of the carboxylic acid means the molecule's charge state (and thus reactivity) is pH-dependent. The presence of two strong electron-withdrawing groups (iodine and sulfamoyl) increases the acidity of the benzoic acid compared to an unsubstituted one.[4] While this enhances some desired reactivities, it can also influence decarboxylation rates.

  • 5-(Dimethylsulfamoyl) Group: This is a strong electron-withdrawing group, which impacts the electron density of the entire aromatic ring. Sulfonamides are known to be robust, but their stability is not absolute and can be compromised by extreme pH and high temperatures.[3][5]

Q3: Is the choice of reflux solvent critical for stability?

Absolutely. The solvent determines the reflux temperature and the chemical environment.

  • Aprotic Solvents (e.g., Toluene, Dioxane, Acetonitrile): These are often preferred as they are less likely to directly participate in hydrolytic degradation. Toluene (reflux temp ~111°C) is a common choice.

  • Protic Solvents (e.g., Water, Ethanol, Acetic Acid): These can facilitate proton-mediated degradation pathways. For instance, refluxing in acidic aqueous media can accelerate both decarboxylation and hydrolysis of the sulfamoyl group.[6][7]

  • Coordinating Solvents (e.g., DMF, DMSO): Use with caution. While excellent for dissolving reagents, some can decompose or react at high temperatures. For example, DMSO can act as an oxidant at elevated temperatures, especially in the presence of acids and halides like iodide.[8][9]

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.

Scenario 1: Loss of Iodine

  • Question: "My post-reaction analysis (LC-MS/NMR) shows a major byproduct with a mass that is 126 amu lighter than my starting material. What is the likely cause and how can I prevent it?"

  • Answer: This mass loss corresponds precisely to the replacement of an iodine atom with a hydrogen atom. You are observing deiodination . This is a common thermal degradation pathway for aryl iodides.[1]

    • Mechanism: The C-I bond is susceptible to homolytic cleavage under thermal stress, generating an aryl radical. This radical then abstracts a hydrogen atom from the solvent or another molecule in the reaction mixture to form the deiodinated byproduct.

    • Solutions:

      • Lower the Reaction Temperature: If the reaction kinetics allow, reduce the temperature. Consider running the reaction at 80-90°C instead of at full reflux. Many modern cross-coupling reactions, for instance, can proceed at lower temperatures with the right catalyst system.[10]

      • Minimize Reaction Time: Perform time-course studies to determine the minimum time required for the completion of your desired transformation. Prolonged heating increases the likelihood of degradation.

      • Work Under an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon. Oxygen can participate in and promote radical chain reactions, accelerating deiodination.

      • Consider a Different Halogen: If your synthetic route allows, the corresponding 2-bromobenzoic acid derivative would be significantly more thermally stable.

Scenario 2: Disappearance of Starting Material with Gas Evolution

  • Question: "During reflux, I noticed gas bubbles forming, and my TLC/LC-MS analysis shows the rapid consumption of my starting material, but not the formation of my expected product. A major byproduct has a mass 44 amu lighter. What is happening?"

  • Answer: The evolution of gas coupled with a mass loss of 44 amu is the classic signature of decarboxylation —the loss of CO2.

    • Mechanism: Thermal energy can induce the elimination of the carboxyl group. This process can sometimes be catalyzed by trace acids or metals.[11] Traditional methods for decarboxylating benzoic acids often involve heating with soda lime.[2]

    • Solutions:

      • Strict pH Control: Avoid strongly acidic conditions if possible, as protonation can sometimes facilitate decarboxylation, especially for activated systems.[6]

      • Protect the Carboxylic Acid: If the carboxylic acid is not participating in the immediate reaction step, consider protecting it as an ester (e.g., methyl or ethyl ester). Esters are significantly more stable to decarboxylation. You can then hydrolyze the ester in a subsequent, milder step.

      • Use a Lower Boiling Point Solvent: Switching from a high-boiling solvent like DMF or dioxane to a lower-boiling one like acetonitrile or THF can prevent the reaction from reaching the thermal threshold for efficient decarboxylation.

Scenario 3: Cleavage of the Sulfamoyl Group

  • Question: "My product mixture contains a polar, water-soluble byproduct that appears to be 2-iodo-5-aminobenzoic acid or a related compound. Why would the dimethylsulfamoyl group cleave?"

  • Answer: You are likely observing the hydrolysis of the sulfonamide bond . While robust, this bond can be cleaved under sufficiently harsh conditions.

    • Mechanism: Cleavage is typically promoted by strong acids or bases at high temperatures. Acidic hydrolysis involves protonation of the sulfonamide nitrogen, making it a better leaving group.[3]

    • Solutions:

      • Avoid Extreme pH: Buffer the reaction if necessary. If your reaction generates acidic or basic byproducts, consider adding a non-nucleophilic base (like potassium carbonate or diisopropylethylamine) or a mild acid scavenger.

      • Anhydrous Conditions: Ensure your solvent and reagents are dry. Water is a necessary reactant for hydrolysis.

      • Temperature and Time Management: As with other degradation pathways, minimizing heat exposure by lowering the temperature and reducing the reaction time is an effective strategy.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation routes for 5-(Dimethylsulfamoyl)-2-iodobenzoic acid under thermal stress.

cluster_Deiodination Deiodination cluster_Decarboxylation Decarboxylation cluster_Hydrolysis Sulfamoyl Hydrolysis SM 5-(Dimethylsulfamoyl)- 2-iodobenzoic acid Deiod 3-(Dimethylsulfamoyl)benzoic acid (Δ Mass = -125.9 u) SM->Deiod Heat / H• source (e.g., solvent) Decarb 4-(Dimethylsulfamoyl)-1-iodobenzene (Δ Mass = -45.0 u) SM->Decarb Heat / Δ (-CO2) Hydro 5-Amino-2-iodobenzoic acid (Δ Mass = -78.1 u) SM->Hydro Heat / H+ or OH- (+H2O)

Caption: Potential degradation pathways of the title compound under reflux.

Quantitative Data Summary

For quick identification of potential byproducts during reaction monitoring (e.g., by LC-MS), refer to the table below.

Degradation PathwayByproduct NameMolecular FormulaMolecular Weight ( g/mol )Mass Change (amu)
Starting Material 5-(Dimethylsulfamoyl)-2-iodobenzoic acidC₉H₁₀INO₄S355.15N/A
Deiodination3-(Dimethylsulfamoyl)benzoic acidC₉H₁₁NO₄S229.25-125.90
Decarboxylation4-(Dimethylsulfamoyl)-1-iodobenzeneC₈H₁₀INO₂S311.14-44.01
Sulfamoyl Hydrolysis2-Iodo-5-aminobenzoic acidC₇H₆INO₂263.03-92.12
Experimental Protocol: Stability Assessment

To proactively assess the stability of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid under your specific planned reflux conditions, we recommend running a controlled degradation study.

Objective: To quantify the rate of degradation and identify major degradation products under proposed reaction conditions (solvent, temperature) in the absence of other key reagents.

Methodology:

  • Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 5-(Dimethylsulfamoyl)-2-iodobenzoic acid (e.g., 100 mg, 0.28 mmol).

  • Internal Standard: Add a stable, inert internal standard (e.g., 1,3,5-trimethoxybenzene) in a known quantity. The standard should be soluble and have a distinct signal in your analytical method (HPLC, NMR).

  • Solvent Addition: Add your chosen reaction solvent (e.g., 5 mL of toluene).

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Initial Sample (T=0): Before heating, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench it immediately in a known volume of a suitable solvent (e.g., acetonitrile) for HPLC analysis.

  • Reflux: Heat the mixture to reflux.

  • Time-Course Sampling: Once reflux begins, withdraw aliquots at regular intervals (e.g., T = 1h, 2h, 4h, 8h, 24h). Quench each sample immediately.

  • Analysis: Analyze all samples by HPLC and/or LC-MS.

    • HPLC: Quantify the disappearance of the starting material relative to the internal standard.

    • LC-MS: Identify the masses of any new peaks that appear, comparing them to the potential degradation products listed in the table above.

Troubleshooting Workflow Diagram

If an experiment yields unexpected results, use this logical workflow to diagnose the issue.

Start Unexpected Byproduct or Low Yield Analysis Analyze Crude Reaction Mixture (LC-MS, 1H NMR) Start->Analysis Identify Identify Byproduct Structure (Mass, Fragmentation, Spectra) Analysis->Identify Deiod Deiodination Detected Identify->Deiod Mass Loss ~126 amu Decarb Decarboxylation Detected Identify->Decarb Mass Loss ~44 amu Hydro Hydrolysis Detected Identify->Hydro Mass Loss ~92 amu Sol_Deiod Action: 1. Lower Temperature 2. Reduce Time 3. Use Inert Atmosphere Deiod->Sol_Deiod Sol_Decarb Action: 1. Protect Carboxyl Group 2. Control pH 3. Use Lower Boiling Solvent Decarb->Sol_Decarb Sol_Hydro Action: 1. Avoid Extreme pH 2. Use Anhydrous Conditions 3. Lower Temperature Hydro->Sol_Hydro

Caption: A logical workflow for troubleshooting unexpected reaction outcomes.

References
  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available at: [Link]

  • Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Spontaneous aryl iodide deiodination upon heating. Reddit r/Chempros. Available at: [Link]

  • Effects of Groups on Acidity of Benzoic acid I. YouTube. Available at: [Link]

  • Benzoic acid Decarboxylation. YouTube. Available at: [Link]

  • MCQ-211: About Decarboxylation by acid (H+). YouTube. Available at: [Link]

  • Visible-Light Enabled Late-Stage, Room-Temperature Aminocarbonylation of Aryl Iodides with Labeled Carbon Monoxide. Pure. Available at: [Link]

  • The nonenzymatic displacement of the sulfamoyl group from different classes of aromatic compounds by glutathione and cysteine. PubMed. Available at: [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. ResearchGate. Available at: [Link]

  • Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. ResearchGate. Available at: [Link]

  • Reaction mechanism of DMSO reduction in the presence of iodide and protons. ResearchGate. Available at: [Link]

  • Dimethylsulfoxide—Iodine Catalyzed Deprotection of 2′-Allyloxychalcones: Synthesis of Flavones. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Quality Control Reference Standards for 5-(Dimethylsulfamoyl)-2-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

In the intricate process of drug discovery and development, the quality of each chemical entity is a cornerstone of success. 5-(Dimethylsulfamoyl)-2-iodobenzoic acid serves as a critical building block in the synthesis of novel pharmaceutical agents. Its purity is not merely a desirable attribute but a prerequisite for ensuring reproducible results, predictable reaction kinetics, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a senior application scientist's perspective on establishing and comparing reference standards for the quality control of this vital intermediate.

The Imperative of a Qualified Reference Standard

A chemical reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, purity, and strength of a substance. For 5-(Dimethylsulfamoyl)-2-iodobenzoic acid, a robust reference standard is the foundation of a reliable quality control system. Its use is mandated by good manufacturing practices (GMP) and regulatory guidelines to ensure batch-to-batch consistency.

The qualification of a reference standard is a rigorous process involving two key stages: unequivocal identification and comprehensive purity assessment.

Identity Confirmation: A suite of spectroscopic techniques is employed to confirm the molecular structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's proton and carbon framework, confirming atomic connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to verify the elemental composition against the theoretical formula (C₉H₁₀INO₄S).[1][2]

  • Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretch), sulfonamide (S=O stretch), and aromatic ring vibrations.

Purity Assessment: No substance is 100% pure. Therefore, purity assessment involves using multiple orthogonal analytical techniques to identify and quantify any impurities present. A reference standard should have a purity of 98.0% or higher, with all significant impurities identified and characterized.[3]

Comparative Analysis of Analytical Methodologies for Quality Control

The selection of analytical techniques for routine quality control is a balance of specificity, sensitivity, and practicality. The following methods are essential for a comprehensive quality control strategy for 5-(Dimethylsulfamoyl)-2-iodobenzoic acid.

Table 1: Comparison of Key Analytical Techniques for Quality Control

Analytical TechniquePurposeStrengthsLimitations
HPLC-UV Purity Assay & Impurity ProfilingHigh resolution, excellent quantitation, robust, widely applicable.[4][5][6]Not suitable for non-chromophoric or volatile impurities.
Headspace GC-FID Residual Solvent AnalysisHigh sensitivity for volatile organic compounds, required by regulatory guidelines (USP <467>).[7][8][9]Not suitable for non-volatile compounds.
Karl Fischer Titration Water ContentHigh accuracy and precision for water determination.Only measures water content.
LC-MS Impurity IdentificationProvides molecular weight information for unknown impurity peaks, highly sensitive.[1][10]Quantitative analysis can be more complex than HPLC-UV.
Experimental Protocols: Field-Proven Methodologies

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This reversed-phase HPLC method is designed to separate the main component from potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask and dissolve with a 50:50 mixture of Mobile Phase A and B.[11]

Causality Behind Experimental Choices: A C18 column is selected for its versatility in retaining and separating moderately polar aromatic compounds. The use of a gradient elution is critical to ensure that both more polar and less polar impurities are effectively separated and eluted from the column. Formic acid is used as a mobile phase modifier to acidify the eluent, which suppresses the ionization of the carboxylic acid group on the analyte, leading to sharper, more symmetrical peaks and improved reproducibility.[4]

Protocol 2: Headspace Gas Chromatography (GC) for Residual Solvent Analysis

Residual solvents from the manufacturing process are common impurities that must be controlled according to ICH Q3C and USP <467> guidelines.[8][9][12]

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent G43 phase, 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium.

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and vortex to dissolve.

Trustworthiness Through Self-Validation: This GC method must be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ) for all potential solvents used in the synthesis. The system suitability is confirmed by ensuring a resolution of greater than 1.0 between critical solvent pairs, such as acetonitrile and dichloromethane, as specified in USP <467>.[8]

Visualizing the Quality Control & Release Workflow

A structured workflow ensures that every batch of material is tested against the established reference standard before release.

Caption: Quality control workflow for batch release of 5-(Dimethylsulfamoyl)-2-iodobenzoic acid.

Understanding and Controlling Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying and controlling potential impurities. Impurities can arise from unreacted starting materials, by-products of the reaction, or subsequent degradation.

Table 2: Plausible Impurities and Recommended Control Strategies

Impurity NamePlausible OriginRecommended Analytical Method
2-Iodobenzoic acidUnreacted starting material.[13][14]HPLC-UV
5-(Dimethylsulfamoyl)benzoic acidDe-iodination by-product.HPLC-UV
Isomeric Iodobenzoic acidsImpurities in starting material or side-reactions during iodination.[15][16]HPLC-UV
Process-Related ImpuritiesIncomplete reactions or side-reactions from the sulfamoylation step.HPLC-UV, LC-MS

Control of these impurities is achieved through optimization of the synthetic process (e.g., reaction time, temperature, stoichiometry) and robust purification procedures like recrystallization. The validated HPLC method serves to confirm that these impurities are below the established acceptance criteria, which are set according to ICH Q3A guidelines.

Conclusion

A comprehensive quality control strategy for 5-(Dimethylsulfamoyl)-2-iodobenzoic acid is built upon a foundation of a well-characterized reference standard. The comparison and implementation of orthogonal analytical methods, particularly HPLC for purity and GC for residual solvents, are critical for ensuring the material's quality and consistency. By adopting the protocols and workflows outlined in this guide, researchers and drug development professionals can mitigate risks associated with impurities, ensure the integrity of their scientific work, and maintain compliance with global regulatory standards.

References

  • GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermedi
  • Residual Solvent Analysis of Pharmaceutical Products. Agilent.
  • Method for the analysis of residual solvents in pharmaceuticals.
  • Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. (n.d.).
  • Residual Solvent Analysis Inform
  • 5-(dimethylsulfamoyl)-2-iodobenzoic acid. Santa Cruz Biotechnology.
  • 5-(Dimethylsulfamoyl)-2-iodobenzoic acid 100mg. Dana Bioscience.
  • Separation of 2-(Acetyloxy)-5-iodobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • 5-(Dimethylsulfamoyl)-2-iodobenzoic acid 1g. Dana Bioscience.
  • m-IODOBENZOIC ACID. Organic Syntheses Procedure.
  • Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. (2021). Molecules.
  • A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Iodobenzo
  • The Genesis of Impurities in Diatrizoic Acid: A Technical Guide. Benchchem.
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). CIPAC.
  • GSRS. U.S.
  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency (EMA).
  • minimizing the formation of 2,4-diiodo impurity in di
  • Method of preparing and recovering 2-methyl-5-iodobenzoic acid. (2016).
  • NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modul
  • Thin Film Chemical Deposition Techniques as a Tool for Fingerprinting of Free Fatty Acids by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. (2019). Analytical Chemistry.
  • o-Iodobenzoic acid (2-Iodobenzoic acid) | Biochemical Reagent. MedChemExpress.
  • Process for producing 5-iodo-2-methylbenzoic acid. (2010).
  • Analytical methods for the quantification of Di-2-thienylglycolic acid. Benchchem.
  • Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Shimadzu.
  • Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discove. (2024).
  • 2-Iodobenzoic Acid 98.0+%, TCI America™. Fisher Scientific.
  • ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). ICH.
  • 2-Iodobenzoic acid | CAS#88-67-5 | organic compound. MedKoo Biosciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.